molecular formula C10H8F2N2O2S3 B11641046 8-[(Difluoromethyl)thio]-3,4-dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole 2,2-dioxide

8-[(Difluoromethyl)thio]-3,4-dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole 2,2-dioxide

Katalognummer: B11641046
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: QTPLQBGZOPWYTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[(Difluoromethyl)thio]-3,4-dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole 2,2-dioxide is a complex heterocyclic compound. This compound is part of the thiadiazine family, which is known for its diverse pharmacological activities. The unique structure of this compound, which includes a difluoromethylthio group, makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 8-[(Difluoromethyl)thio]-3,4-dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst . This method, however, has limited substrate scope. Industrial production methods may involve more scalable processes, but detailed industrial methods are often proprietary and not publicly disclosed.

Analyse Chemischer Reaktionen

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfur in the thiadiazine ring allows for oxidation reactions, often leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms in the ring, potentially leading to the formation of amines or thiols.

    Substitution: The difluoromethylthio group can be a site for nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

8-[(Difluoromethyl)thio]-3,4-dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole 2,2-dioxide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-[(Difluoromethyl)thio]-3,4-dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. The difluoromethylthio group plays a crucial role in these interactions, as it can form strong hydrogen bonds and van der Waals interactions with the target molecules. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 8-[(Difluoromethyl)thio]-3,4-dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole 2,2-dioxide include other thiadiazine derivatives, such as:

Eigenschaften

Molekularformel

C10H8F2N2O2S3

Molekulargewicht

322.4 g/mol

IUPAC-Name

8-(difluoromethylsulfanyl)-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole 2,2-dioxide

InChI

InChI=1S/C10H8F2N2O2S3/c11-9(12)17-6-1-2-7-8(5-6)18-10-13-19(15,16)4-3-14(7)10/h1-2,5,9H,3-4H2

InChI-Schlüssel

QTPLQBGZOPWYTF-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)N=C2N1C3=C(S2)C=C(C=C3)SC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.